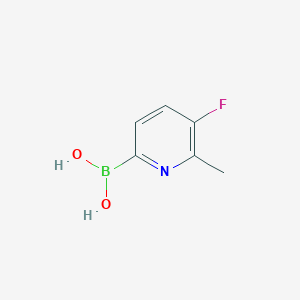

(5-Fluoro-6-methylpyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-fluoro-6-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAILCPJIWDYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590548 | |

| Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208101-45-4 | |

| Record name | (5-Fluoro-6-methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoro-6-methylpyridin-2-yl)boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (5-Fluoro-6-methylpyridin-2-yl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound, identified by the CAS number 1208101-45-4, is a fluorinated pyridine derivative that plays a significant role as a versatile reagent in cross-coupling reactions.[1][2] Its chemical structure incorporates a pyridine ring functionalized with a fluorine atom, a methyl group, and a boronic acid moiety, bestowing upon it unique reactivity and utility in the synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1208101-45-4 | [1][2] |

| Molecular Formula | C₆H₇BFNO₂ | [3] |

| Molecular Weight | 154.94 g/mol | [3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not explicitly available | N/A |

| Boiling Point | Not explicitly available | N/A |

| Solubility | Soluble in organic solvents such as dioxane and DMF | Inferred from reaction protocols |

| Storage | Store in an inert atmosphere, in a freezer at -20°C | [3] |

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are crucial in medicinal chemistry for the synthesis of novel therapeutic agents.[4][5] The incorporation of a fluorine atom and a methyl group on the pyridine ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting compounds. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This particular boronic acid is a valuable building block for creating biaryl and heteroaryl structures, which are common motifs in many biologically active compounds, including kinase inhibitors and other targeted therapies.[6]

Suzuki-Miyaura Cross-Coupling Reactions: A Key Application

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of substituted pyridines, which are prevalent in pharmaceuticals.[4][7][8]

General Reaction Scheme

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biarylpyridine Derivative

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction using a substituted pyridyl boronic acid and an aryl bromide. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.[6][7][9]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Sodium Phosphate, Na₃PO₄)

-

Solvent (e.g., 1,4-Dioxane, water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., 5 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biarylpyridine.

Figure 2: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronic acid (R-B(OH)₃⁻) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. As with all boronic acids, it is advisable to avoid inhalation of dust and contact with skin and eyes. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of biaryl and heteroaryl scaffolds. This guide provides essential information on its chemical properties and a representative experimental protocol to aid researchers in its effective application.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. 5-FLUORO-6-METHYLPYRIDIN-2-YL-2-BORONIC ACID | 1208101-45-4 [chemicalbook.com]

- 3. 1208101-45-4|this compound|BLD Pharm [bldpharm.com]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. 952403-32-6 CAS MSDS (5-FLUORO-6-METHYLPYRIDINE-2-BORONIC ACID PINACOL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (5-Fluoro-6-methylpyridin-2-yl)boronic acid (CAS 1208101-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-6-methylpyridin-2-yl)boronic acid, with a CAS number of 1208101-45-4, is a synthetically versatile building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety—confer specific physicochemical properties that are highly valuable in the design of novel therapeutic agents. The fluorination can enhance metabolic stability and binding affinity, while the pyridine scaffold is a common motif in many biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| CAS Number | 1208101-45-4 |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.94 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Store in a cool, dry place, under an inert atmosphere. Long-term storage at -20°C is recommended. |

Synthesis

The synthesis of this compound typically proceeds via a two-step process, starting from a suitable commercially available precursor. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-6-methylpyridine

This protocol is adapted from methodologies described in Chinese patent CN102898358A for the synthesis of similar fluorinated bromopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

Acetonitrile

-

Sodium Bromide (NaBr)

-

Sodium Bromate (NaBrO₃)

-

Sulfuric Acid (H₂SO₄)

-

Anhydrous Hydrogen Fluoride (HF)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Bromination:

-

In a reaction vessel, dissolve 2-amino-6-methylpyridine in acetonitrile under an ice bath.

-

Slowly add an aqueous solution of sodium bromide and sodium bromate.

-

Carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-amino-2-bromo-6-methylpyridine.

-

-

Fluorination (Schiemann Reaction):

-

Dissolve the 3-amino-2-bromo-6-methylpyridine in anhydrous hydrogen fluoride in a suitable reactor (e.g., a tetrafluoroethylene-lined vessel) at -78°C.

-

Slowly add sodium nitrite to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction with an ice-water mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane. The combined organic layers are dried and concentrated.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to obtain 2-bromo-5-fluoro-6-methylpyridine.

-

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the borylation of aryl halides and can be adapted for 2-bromo-5-fluoro-6-methylpyridine.

Materials:

-

2-Bromo-5-fluoro-6-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

Procedure:

-

Lithium-Halogen Exchange and Borylation:

-

In an oven-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-5-fluoro-6-methylpyridine in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70°C.

-

Stir the mixture at -78°C for 30-60 minutes.

-

Add triisopropyl borate dropwise, again keeping the temperature below -70°C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0°C and quench by the slow addition of aqueous HCl (e.g., 1 M).

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

-

Reactivity and Applications in Suzuki-Miyaura Coupling

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Reactivity and Yields

| Aryl Halide Type | Catalyst/Ligand | Base | Solvent | Expected Yield Range |

| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-95% |

| Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 70-90% |

| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 60-85% |

| Heteroaryl Bromide | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 65-88% |

Note: These are estimated yields based on general knowledge of Suzuki-Miyaura reactions with similar substrates. Optimization for specific reactions is recommended.

Applications in Drug Discovery

Boronic acids are recognized as privileged structures in medicinal chemistry.[1] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with serine proteases and other enzymes. The incorporation of a fluorinated methylpyridine scaffold can further enhance the pharmacological properties of a drug candidate.

While specific drug candidates synthesized from this compound are not publicly disclosed in detail, this building block is of interest in the development of inhibitors for various therapeutic targets, including but not limited to:

-

Kinases: Many kinase inhibitors incorporate a pyridine core.

-

Proteases: The boronic acid can interact with active site residues.

-

G-protein coupled receptors (GPCRs): As a key component in the synthesis of complex ligands.

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic routes. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate novel and diverse molecular scaffolds for the development of new therapeutic agents. Further research into the specific applications and biological activities of compounds derived from this boronic acid is warranted and holds significant promise for advancing the field of drug discovery.

References

An In-Depth Technical Guide to the Synthesis of (5-Fluoro-6-methylpyridin-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoro-6-methylpyridin-2-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The presence of the fluorine atom and the methyl group on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide provides a comprehensive overview of the primary synthetic routes to this important reagent, complete with detailed experimental protocols and comparative data.

Synthetic Strategies

The synthesis of this compound can be approached through several established methods for the preparation of heteroaryl boronic acids. The most common and reliable routes start from 2-bromo-5-fluoro-6-methylpyridine, a commercially available or readily synthesized precursor.[3][4][5] The two principal strategies discussed are:

-

Halogen-Metal Exchange followed by Borylation: A classic and robust method involving the formation of an organometallic intermediate (organolithium or Grignard reagent) which is then quenched with a borate ester.[6]

-

Palladium-Catalyzed Miyaura Borylation: A milder, catalytic approach that couples the starting halide with a diboron reagent, offering excellent functional group tolerance.[7][8]

A third, more modern approach involves the direct C-H borylation of the pyridine ring, often catalyzed by iridium, which offers an alternative, more atom-economical route, although it may present challenges in regioselectivity.[9][10][11]

Starting Material: 2-Bromo-5-fluoro-6-methylpyridine

The primary precursor for the synthesis is 2-bromo-5-fluoro-6-methylpyridine (also known as 2-bromo-5-fluoro-6-picoline). This compound can be obtained from commercial suppliers or synthesized. A common synthetic route involves the diazotization of 2-amino-5-fluoro-6-methylpyridine followed by a Sandmeyer-type reaction with a bromide source. A Chinese patent describes the synthesis of the related 2-bromo-5-fluoro-6-picoline with a reported yield of 86.8%.[12]

Synthetic Route 1: Halogen-Metal Exchange and Borylation

This method proceeds via a two-step sequence: formation of a 2-pyridylmetal species and subsequent reaction with a trialkyl borate. The resulting boronic ester is then hydrolyzed to the desired boronic acid.

Experimental Protocol: Lithiation-Borylation

This protocol is adapted from general procedures for the synthesis of pyridylboronic acids.[13]

Step 1: Lithiation of 2-Bromo-5-fluoro-6-methylpyridine and Formation of the Boronic Ester

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 2-bromo-5-fluoro-6-methylpyridine (1.0 mmol, 190 mg).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting dark solution at -78 °C for 30 minutes.

-

To this solution, add triisopropyl borate (1.2 mmol, 226 mg, 0.28 mL) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 2: Hydrolysis to this compound

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is between 1 and 2.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization or chromatography.

Logical Workflow for Lithiation-Borylation

Caption: Workflow for the synthesis via lithiation-borylation.

Synthetic Route 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that avoids the use of strongly basic organometallic reagents. This reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source.[7]

Experimental Protocol: Miyaura Borylation

This protocol is based on general procedures for the Miyaura borylation of heteroaryl halides.[8][14]

-

To a Schlenk flask, add 2-bromo-5-fluoro-6-methylpyridine (1.0 mmol, 190 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), and potassium acetate (1.5 mmol, 147 mg).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 24.5 mg).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid as described in Route 1, Step 2.

Catalytic Cycle for Miyaura Borylation

Caption: The catalytic cycle of the Miyaura borylation reaction.

Comparison of Synthetic Routes

| Feature | Halogen-Metal Exchange (Lithiation) | Palladium-Catalyzed Miyaura Borylation |

| Starting Material | 2-Bromo-5-fluoro-6-methylpyridine | 2-Bromo-5-fluoro-6-methylpyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (80-100 °C) |

| Functional Group Tolerance | Limited; incompatible with acidic protons and some electrophilic groups | Broad; tolerates a wide range of functional groups |

| Advantages | High yields for suitable substrates, relatively inexpensive reagents | Mild conditions, excellent functional group tolerance, commercially available catalysts |

| Disadvantages | Requires strictly anhydrous conditions and low temperatures, sensitive to steric hindrance | Cost of palladium catalyst, potential for side reactions (e.g., protodeboronation) |

Characterization Data

-

¹H NMR: Resonances corresponding to the pyridine ring protons and the methyl group protons. The chemical shifts would be influenced by the fluorine and boronic acid substituents.

-

¹³C NMR: Signals for the six carbons of the pyridine ring, with the carbon attached to the boron atom showing a characteristic broad signal.

-

¹⁹F NMR: A singlet or doublet corresponding to the fluorine atom on the pyridine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₆BFNO₂ (M+H⁺ ≈ 154.05).

Conclusion

The synthesis of this compound is achievable through well-established synthetic methodologies. The choice between a halogen-metal exchange pathway and a palladium-catalyzed borylation will depend on the specific requirements of the synthesis, including the scale, the presence of other functional groups, and cost considerations. The protocols provided in this guide offer a solid foundation for the successful preparation of this important synthetic intermediate for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [wap.guidechem.com]

- 4. cphi-online.com [cphi-online.com]

- 5. 2-Bromo-5-fluoro-6-methylpyridine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on (5-Fluoro-6-methylpyridin-2-yl)boronic acid: Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability considerations for (5-Fluoro-6-methylpyridin-2-yl)boronic acid. The information herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the effective handling, storage, and application of this compound.

Chemical Structure and Identification

This compound is a substituted pyridinylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom and a methyl group on the pyridine ring can significantly influence its reactivity, selectivity, and physicochemical properties.

Below is a summary of the key identifiers for this compound:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1208101-45-4 | [1][2] |

| Molecular Formula | C₆H₇BFNO₂ | [3] |

| Molecular Weight | 154.94 g/mol | [3][4] |

| SMILES | CC1=NC=C(C=C1F)B(O)O | [3] |

Stability and Degradation Pathways

The stability of boronic acids is a critical factor for their successful application in synthesis and for ensuring the integrity of screening compounds in drug discovery. Like other boronic acids, this compound is susceptible to several degradation pathways, primarily protodeboronation and oxidation.[5] The formation of boroxines (anhydrides) through dehydration is also a common process.

Key Degradation Pathways:

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. It can be catalyzed by acidic or basic conditions.[5]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding phenol (in this case, 5-fluoro-6-methylpyridin-2-ol). This can be accelerated by exposure to air and certain oxidizing agents.[5][6]

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is often a reversible process in the presence of water.[7]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound. The following recommendations are based on best practices for structurally similar pyridinylboronic acids.[8][9][10]

| Condition | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C.[4][10][11] | Minimizes rates of decomposition and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[8][10] | Prevents oxidation from atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place.[8][12] | Avoids hydrolysis and protodeboronation. |

| Light | Protect from light. | Although not always specified, light can potentially catalyze oxidative degradation. |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid generating dust.[13][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][14] | Standard safety precaution for handling chemical reagents. |

Experimental Protocols

4.1. General Synthesis of Pyridinylboronic Acids

A common method for the synthesis of aryl and heteroaryl boronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[15][16][17]

References

- 1. 5-FLUORO-6-METHYLPYRIDIN-2-YL-2-BORONIC ACID | 1208101-45-4 [chemicalbook.com]

- 2. 1208101-45-4|this compound|BLD Pharm [bldpharm.com]

- 3. clearsynth.com [clearsynth.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 904326-91-6|(6-Fluoro-2-methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Properties of Fluorinated Pyridine Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pyridine-based molecules is a cornerstone of modern medicinal chemistry. Fluorinated pyridine boronic acids are invaluable building blocks in drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds. The introduction of fluorine can significantly modulate key physicochemical properties, influencing a compound's reactivity, membrane permeability, metabolic stability, and target-binding affinity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of fluorinated pyridine boronic acids, detailed experimental protocols for their determination, and their application in synthetic workflows.

The electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, which in turn increases the Lewis acidity of the boronic acid moiety.[1] This electronic modulation is central to the altered properties and reactivity of these compounds compared to their non-fluorinated analogues.

Core Physicochemical Properties

Quantitative data for many specific fluorinated pyridine boronic acids is not extensively available in public literature, highlighting an area for further research. However, the following sections and tables summarize known values for analogous compounds and the expected effects of fluorination.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solutions.[3] This equilibrium is crucial for interactions with biological targets and for reactivity in certain chemical transformations. The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the boronic acid.[4] The magnitude of this effect is dependent on the position and number of fluorine substituents.[5]

Table 1: Experimental pKa Values of Pyridine and Fluorinated Phenylboronic Acids

| Compound | pKa Value | Comments |

| 3-Pyridinylboronic acid | 4.34 | Non-fluorinated baseline.[6] |

| 4-Pyridinylboronic acid | 3.85 | Non-fluorinated baseline.[6] |

| 4-Fluorophenylboronic acid | 8.77 | Demonstrates the higher pKa of phenylboronic acids.[5] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Illustrates the significant pKa-lowering effect of multiple fluorine substituents.[5] |

| 2-(Trifluoromethyl)pyridine-3-boronic acid | 5.92 (Predicted) | Predicted value for a fluorinated pyridine boronic acid.[7] |

| 2-(4-Fluorophenyl)pyridine-3-boronic acid | 3.95 (Predicted) | Predicted value for a fluorinated pyridine boronic acid.[4] |

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] Fluorination is a well-established strategy to increase lipophilicity. However, the effect can be complex and is influenced by the molecular context.[9] LogD is a pH-dependent measure of lipophilicity and is particularly relevant for ionizable compounds like pyridine boronic acids.[10]

Table 2: Predicted and Experimental LogP/LogD Values

| Compound | LogP/LogD Value | Method |

| 3-Fluoropyridine-4-boronic acid | 0.2 (Predicted) | CLogP |

| (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | 1.1 (Predicted) | CLogP |

| 2-(Thiofluoroalkyl)pyridines | -0.21 to 1.87 | Experimental LogD at pH 7.4[9] |

Solubility

The solubility of fluorinated pyridine boronic acids is dictated by the polarity of both the pyridine ring and the boronic acid moiety. They are generally soluble in polar solvents and have limited solubility in nonpolar solvents. The boronic acid group can engage in hydrogen bonding, contributing to solubility in protic solvents.[6]

Table 3: Qualitative Solubility of a Representative Fluorinated Pyridine Boronic Acid

| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The overall polarity is too high for significant interaction with nonpolar solvents. |

This qualitative assessment is based on general chemical principles and data for similar compounds like 2-Fluoropyridine-3-boronic acid.[6]

Stability

Boronic acids are susceptible to several degradation pathways, which is a critical consideration for their storage and handling.[6]

-

Moisture: Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.

-

Oxidation: The carbon-boron bond is prone to oxidation.

-

Heat: Can accelerate degradation.

-

pH: Stability can be pH-dependent, with both acidic and basic conditions potentially promoting protodeboronation.

For optimal stability, fluorinated pyridine boronic acids should be stored at refrigerated temperatures (0-8°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the boronic acid with a standardized solution of a strong base and monitoring the pH.[11][12]

Materials and Equipment:

-

Potentiometer with a calibrated pH electrode.

-

Automated titrator or burette.

-

Standardized 0.1 M NaOH solution (carbonate-free).

-

Standardized 0.1 M HCl solution.

-

0.15 M KCl solution (to maintain constant ionic strength).

-

The fluorinated pyridine boronic acid sample.

-

Magnetic stirrer and stir bar.

-

Nitrogen gas supply.

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation: Accurately weigh and dissolve the boronic acid sample in 0.15 M KCl solution to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the solution with nitrogen to remove dissolved CO2.[12]

-

Acidification: If necessary, add a precise amount of 0.1 M HCl to lower the initial pH to ~2.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of titrant. Record the pH value after each addition, ensuring the reading is stable.[11]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve (or the maximum of the first derivative).

Determination of LogP/LogD by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water (or a buffer of a specific pH for LogD).[13][14]

Materials and Equipment:

-

n-Octanol (reagent grade).

-

Phosphate buffer (e.g., pH 7.4 for LogD).

-

The fluorinated pyridine boronic acid sample.

-

Glass vials with PTFE-lined caps.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

Analytical instrumentation for quantification (e.g., HPLC-UV, NMR).

Procedure:

-

Phase Pre-saturation: Mix n-octanol and the aqueous buffer (e.g., pH 7.4) in a large container. Shake vigorously for at least 24 hours to ensure mutual saturation of the phases. Separate the two phases.[15]

-

Sample Preparation: Prepare a stock solution of the boronic acid in one of the pre-saturated phases (or a suitable solvent like DMSO). The final concentration should be low enough to avoid micelle formation and ensure linearity in the analytical method.[13]

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer (e.g., 1:1 ratio). Add a small aliquot of the stock solution.

-

Equilibration: Cap the vial tightly and shake for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.[15]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the boronic acid in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Application in Drug Discovery Workflow

Fluorinated pyridine boronic acids are key reagents in the synthesis of biaryl compounds, which are prevalent structures in many approved drugs. The Suzuki-Miyaura cross-coupling reaction is the primary method for their application.

Caption: Workflow for the use of fluorinated pyridine boronic acids in drug discovery.

Conclusion

Fluorinated pyridine boronic acids are indispensable tools in contemporary drug discovery and development. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms, allow for the fine-tuning of molecular characteristics essential for therapeutic efficacy. While a comprehensive database of experimental data for these compounds is still emerging, the principles outlined in this guide, along with the detailed experimental protocols, provide a robust framework for researchers to characterize and effectively utilize these valuable synthetic building blocks. A thorough understanding of their pKa, lipophilicity, solubility, and stability is paramount for optimizing synthetic routes and designing next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles [mdpi.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

(5-Fluoro-6-methylpyridin-2-yl)boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Fluoro-6-methylpyridin-2-yl)boronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. This document details its chemical properties, and outlines a general, yet detailed, protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Core Compound Data

This compound is a substituted pyridinylboronic acid derivative. Its fluorine and methyl substituents can significantly influence the electronic properties and steric interactions of molecules into which it is incorporated, making it a valuable reagent for the synthesis of novel compounds with potential biological activity.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1208101-45-4 |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.94 g/mol |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. The conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst to the reaction vessel. Then, add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better illustrate the practical and theoretical aspects of the Suzuki-Miyaura coupling, the following diagrams outline the general experimental workflow and the catalytic cycle of the reaction.

Concluding Remarks for the Modern Researcher

This compound stands out as a valuable reagent in the synthesis of complex organic molecules. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction allows for the efficient construction of carbon-carbon bonds, a critical step in the development of new therapeutic agents and functional materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the strategic application of such well-defined building blocks will remain paramount in advancing the frontiers of science.

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Pyridylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity and electronic characteristics of 2-pyridylboronic acids. These compounds are of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-pyridyl moiety in a vast array of biologically active molecules and functional materials.[1][2][3][4][5] However, their application in common synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, is often challenging.[5][6][7] This guide will delve into the underlying electronic effects that dictate their reactivity, present quantitative data from key studies, provide detailed experimental protocols, and illustrate important mechanistic pathways.

Electronic Effects of the Pyridine Nitrogen

The defining feature of 2-pyridylboronic acids is the presence of a nitrogen atom at the 2-position of the aromatic ring, directly adjacent to the boronic acid functionality. This nitrogen atom exerts strong electronic effects that significantly influence the molecule's stability and reactivity.

-

Inductive and Mesomeric Effects: The nitrogen atom is more electronegative than carbon, leading to a significant inductive electron withdrawal (-I effect) from the pyridine ring.[8] Additionally, the nitrogen atom can participate in resonance, withdrawing electron density from the ortho and para positions (-M effect).[8] These combined effects render the pyridine ring electron-deficient, which has profound consequences for its chemical behavior.[8][9]

-

Impact on the Boronic Acid Group: The electron-withdrawing nature of the pyridine nitrogen destabilizes the C-B bond, making 2-pyridylboronic acids susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.[10] This instability is a major hurdle in their application, often leading to low yields in cross-coupling reactions.[7][10]

-

Basicity and pKa: The lone pair of electrons on the pyridine nitrogen can be protonated, and the pKa of 2-pyridylboronic acid has been predicted to be approximately 7.79.[11] This basicity can lead to catalyst inhibition in transition metal-catalyzed reactions, as the nitrogen can coordinate to the metal center.

The interplay of these electronic factors makes 2-pyridylboronic acids and their derivatives challenging substrates in organic synthesis, necessitating the development of specialized reaction conditions and more stable analogues.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. However, the use of 2-pyridylboronic acids in this reaction is notoriously difficult.[5][6][10] The primary challenges are the slow rate of transmetalation due to the electron-deficient nature of the pyridine ring and the rapid decomposition of the boronic acid via protodeboronation.[10]

To address these issues, several strategies have been developed:

-

Stabilized Boronate Esters: A significant advancement has been the development of more stable 2-pyridylboron reagents. N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates are two prominent examples where an intramolecular dative bond between the nitrogen and boron atoms enhances stability.[6] These reagents are often crystalline, air-stable solids that can be used in a "slow-release" strategy, where the active boronic acid is generated in situ.[2]

-

Specialized Catalytic Systems: The choice of palladium catalyst and ligand is crucial for successful coupling. Catalyst systems based on phosphite or phosphine oxide ligands have shown high activity.[10] Additionally, the use of copper(I) salts as additives has been reported to promote the reaction, potentially by facilitating an initial C-B to C-Cu transmetalation.[2][6]

-

Optimized Reaction Conditions: The selection of base and solvent is also critical. Strong bases are often required to facilitate the transmetalation step. Anhydrous conditions are typically employed to minimize protodeboronation.

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of 2-pyridylboron reagents with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl/Heteroaryl Bromides [10]

| Entry | Aryl/Heteroaryl Bromide | Product | Yield (%) |

| 1 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |

| 2 | 4-bromoanisole | 2-(4-methoxyphenyl)pyridine | 74 |

| 3 | 5-bromopyrimidine | 2-(pyrimidin-5-yl)pyridine | 91 |

| 4 | 4-bromoisoquinoline | 2-(isoquinolin-4-yl)pyridine | 82 |

Reaction Conditions: 1 equiv of aryl or heteroaryl bromide, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of base, Dioxane (3 mL/mmol halide), cat. Pd₂dba₃, L:Pd = 3:1.[10]

Table 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl/Heteroaryl Chlorides [10]

| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%) |

| 1 | 4-chlorobenzonitrile | 2-(4-cyanophenyl)pyridine | 73 |

| 2 | 4-n-butylchlorobenzene | 2-(4-n-butylphenyl)pyridine | 76 |

| 3 | 2-chloro-p-xylene | 2-(2,5-dimethylphenyl)pyridine | 70 |

| 4 | 4-chloroanisole | 2-(4-methoxyphenyl)pyridine | 78 |

| 5 | 3-chloropyridine | 2,3'-bipyridine | 85 |

Reaction Conditions: 1 equiv of aryl or heteroaryl chloride, 1.5 equiv of 2-pyridylboronate, 3.0 equiv of KF, Dioxane (3 mL/mmol halide), cat. Pd₂dba₃, L:Pd = 3:1.[10]

Table 3: Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids with Heteroaryl Bromides [12]

| Pyridylboronic Acid | Heteroaryl Bromide | Product | Yield (%) |

| 2-Bromo-5-pyridylboronic acid | 2-Bromopyridine | 2-Bromo-5-(2'-pyridyl)pyridine | 65 |

| 2-Chloro-5-pyridylboronic acid | 3-Bromopyridine | 2-Chloro-5-(3'-pyridyl)pyridine | 72 |

| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(2'-thienyl)pyridine | 85 |

| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | 5-Chloro-2-methoxy-4-(2'-pyridyl)pyridine | 58 |

General Reaction Conditions: Pyridylboronic acid (1.2 equiv), heteroaryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv), toluene/ethanol/water (7:3:2), reflux.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-pyridylboronic acids.

3.1. General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridylboronate with an Aryl Halide [10][13]

This protocol is a representative example and may require optimization for specific substrates.

Materials and Reagents:

-

2-Pyridylboron reagent (e.g., lithium triisopropyl 2-pyridylboronate or a stable boronate ester)

-

Aryl or heteroaryl halide

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., a specific phosphine oxide ligand)

-

Base (e.g., KF, K₃PO₄, or Na₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 equiv), 2-pyridylboron reagent (1.5 equiv), base (3.0 equiv), palladium catalyst (e.g., 1.5 mol% Pd₂(dba)₃), and ligand (e.g., 3.0 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with the inert gas (repeat three times). Add the anhydrous, degassed solvent via syringe to achieve a desired concentration (e.g., 0.2 M with respect to the halide).

-

Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

3.2. Synthesis of a Functionalized Pyridylboronic Acid [12]

This protocol describes the synthesis of 2-methoxy-5-pyridylboronic acid.

Materials and Reagents:

-

5-Bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous diethyl ether

-

Aqueous sodium hydroxide (5%)

Procedure:

-

Lithiation: To a solution of 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (2.0 equiv) rapidly to the reaction mixture. Stir at -78 °C for an additional hour.

-

Quenching and Hydrolysis: Quench the reaction with water and allow the mixture to warm to room temperature with overnight stirring.

-

Work-up: Evaporate the solvent in vacuo. Adjust the pH of the aqueous layer to 10 with 5% NaOH and wash with diethyl ether.

-

Isolation: Carefully acidify the aqueous layer to pH 7 with concentrated HCl. The product will precipitate and can be collected by filtration, washed with cold water and ether, and dried under vacuum.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental pathways relevant to the chemistry of 2-pyridylboronic acids.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified pathway for the protodeboronation of 2-pyridylboronic acid.

Caption: "Slow-release" strategy using a stable MIDA boronate precursor.

References

- 1. nbinno.com [nbinno.com]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Pyridineboronic acid price,buy 2-Pyridineboronic acid - chemicalbook [chemicalbook.com]

- 12. audreyli.com [audreyli.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Lewis Acidity of Fluorinated Pyridine Boronic Acids

Abstract

This technical guide provides a comprehensive overview of the Lewis acidity of fluorinated pyridine boronic acids, a class of compounds of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring significantly modulates the electronic properties of the boronic acid moiety. This guide details the theoretical underpinnings of this effect, presents quantitative data on the acidity of analogous compounds, describes detailed experimental protocols for the measurement of Lewis acidity, and illustrates key mechanisms and workflows through diagrams. The objective is to equip researchers with the foundational knowledge required to rationally design and utilize these powerful chemical tools.

Introduction to Lewis Acidity in Fluorinated Pyridine Boronic Acids

Boronic acids (R-B(OH)₂) are a versatile class of organic compounds characterized by a vacant p-orbital on the boron atom, which allows them to act as electron-pair acceptors, or Lewis acids. In aqueous solutions, this Lewis acidity is often discussed in terms of their Brønsted acidity (pKa), which reflects the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form.

The incorporation of a pyridine ring introduces a nitrogen atom that can influence the electronic properties of the molecule. When this pyridine ring is further substituted with one or more fluorine atoms—the most electronegative element—the effects are amplified. Fluorine's potent electron-withdrawing inductive effect decreases the electron density on the aromatic ring and, consequently, at the boron center. This enhances the electrophilicity of the boron atom, making the compound a stronger Lewis acid.[1] This increased acidity has profound implications for:

-

Drug Development: Enhanced Lewis acidity can lead to stronger, reversible covalent interactions with nucleophilic residues (e.g., serine, threonine) in enzyme active sites, making these compounds potent inhibitors.[2][3]

-

Biosensing: A lower pKa allows for efficient binding to diols, such as glucose, at physiological pH, which is crucial for the development of diagnostic sensors.[4]

-

Organic Synthesis: The reactivity of boronic acids in cornerstone reactions like the Suzuki-Miyaura cross-coupling is directly influenced by their electronic nature.[1]

Quantitative Analysis of Lewis Acidity

Acidity Constants (pKa)

The introduction of electron-withdrawing fluorine substituents significantly lowers the pKa of arylboronic acids, thereby increasing the concentration of the more reactive tetrahedral boronate form at a given pH.

Table 1: pKa Values of Representative Fluorinated Phenylboronic Acids (Note: These values for phenylboronic acids illustrate the expected trend for pyridine-based analogs.)

| Compound | Substituent (X) | pKa |

| Phenylboronic acid | H | 8.86 |

| 4-Fluorophenylboronic acid | 4-F | 8.77 |

| 3-Fluorophenylboronic acid | 3-F | 8.41 |

| 2-Fluorophenylboronic acid | 2-F | 8.75 |

| 3,5-Difluorophenylboronic acid | 3,5-F₂ | 7.79 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 7.86 |

Data sourced from references[5][6].

Diol Binding Constants

The interaction between boronic acids and diols is a key functional measure of their Lewis acidity. Stronger Lewis acids generally exhibit higher binding affinity. The binding is pH-dependent, with optimal binding often occurring at a pH near the boronic acid's pKa.

Table 2: Apparent Association Constants (Kₐ) of Arylboronic Acids with Diols at pH 7.4 (Note: This data illustrates how molecular structure influences binding affinity.)

| Boronic Acid | Diol | Apparent Kₐ (M⁻¹) |

| 5-Isoquinolinylboronic acid | D-Fructose | 1432 |

| 5-Isoquinolinylboronic acid | D-Glucose | 42 |

| 8-Isoquinolinylboronic acid | D-Fructose | 1493 |

| 8-Isoquinolinylboronic acid | D-Glucose | 46 |

| Phenylboronic acid | D-Glucose | ~5 |

Data sourced from reference[7]. The significantly higher affinity of the nitrogen-containing isoquinolinylboronic acids compared to phenylboronic acid highlights the potent electronic effects within heteroaromatic systems.

Experimental Protocols for Measuring Lewis Acidity

Accurate determination of Lewis acidity is paramount for structure-activity relationship (SAR) studies. Several robust methods are routinely employed.

Potentiometric Titration for pKa Determination

This classic method involves monitoring the pH of a boronic acid solution as a titrant (e.g., NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Prepare a solution of the boronic acid (e.g., 1-4 mM) in water with a constant ionic strength, typically maintained with 0.15 M KCl.[8][9]

-

Titration: Acidify the sample solution to pH ~2 with a standard acid (e.g., 0.1 M HCl). Titrate the solution by adding small, precise aliquots of a standardized base (e.g., 0.1 M NaOH).[8]

-

Data Recording: Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The procedure should be repeated multiple times to ensure reproducibility.[8]

NMR Spectroscopic Methods

NMR spectroscopy is a powerful, non-destructive tool for probing the electronic environment of the boron atom.

-

¹¹B NMR Spectroscopy: The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state. Trigonal (sp²) boronic acids typically appear at δ ≈ 29 ppm, while tetrahedral (sp³) boronates are shielded and appear upfield at δ ≈ 3-9 ppm.[10] By acquiring spectra at various pH values, one can monitor the equilibrium and determine the pKa.[11][12][13]

-

¹⁹F NMR Spectroscopy: For fluorinated compounds, the ¹⁹F NMR chemical shift provides a sensitive probe of the electronic changes occurring upon diol binding or pH change. This technique is particularly useful for developing "turn-on" sensors and creating unique "barcodes" for analyte identification.[4][14]

The Gutmann-Beckett Method

This method provides a direct measure of Lewis acidity by quantifying the interaction of a Lewis acid with a probe molecule, triethylphosphine oxide (Et₃PO). The change in the ³¹P NMR chemical shift of Et₃PO upon coordination is used to calculate an "Acceptor Number" (AN).

Methodology:

-

Reference Spectra: Record the ³¹P NMR chemical shift of Et₃PO in a non-coordinating solvent like hexane (δ_ref, defined as AN = 0) and with a strong Lewis acid like SbCl₅ (defined as AN = 100).[15]

-

Sample Spectrum: Dissolve the boronic acid (or its ester) in a suitable weakly Lewis acidic solvent (e.g., CD₂Cl₂ or toluene) and add an equimolar amount of Et₃PO.

-

Measurement: Record the ³¹P NMR chemical shift of the resulting boronic acid-Et₃PO adduct (δ_sample).[16]

-

Calculation: Calculate the Acceptor Number using the formula: AN = 2.21 × (δ_sample − δ_ref). Higher AN values correspond to greater Lewis acidity.[15]

Fluorescence Competition Assay for Diol Binding

This technique is used to determine the binding constant (Kₐ) between a non-fluorescent boronic acid and a diol. It uses a fluorescent reporter dye, typically Alizarin Red S (ARS), which contains a catechol moiety that binds to boronic acids and produces a fluorescent signal.

Methodology:

-

Determine K_ARS: First, determine the binding constant between the boronic acid and ARS by titrating the boronic acid into a fixed concentration of ARS and measuring the increase in fluorescence.[17][18]

-

Competition Experiment: Prepare a solution with fixed concentrations of the boronic acid and ARS (the fluorescent adduct).

-

Titrate Diol: Titrate this solution with increasing concentrations of the competing diol (e.g., glucose). The diol will displace ARS from the boronic acid, causing a decrease in fluorescence intensity.[18]

-

Analysis: The data is fitted to a competitive binding isotherm equation to calculate the equilibrium constant (Kₐ) for the boronic acid-diol interaction.[17][19]

Key Application: Mechanism of Serine Protease Inhibition

A primary application of fluorinated pyridine boronic acids in drug development is the inhibition of serine proteases. The enhanced Lewis acidity allows the boron atom to readily accept a lone pair of electrons from the hydroxyl group of the catalytic serine residue (e.g., Ser195 in chymotrypsin) in the enzyme's active site. This mimics the natural tetrahedral transition state of peptide bond hydrolysis.[2] The interaction forms a stable, reversible, covalent tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[3][20]

Synthesis Overview

Fluorinated pyridine boronic acids are typically synthesized via lithium-halogen exchange from a corresponding halogenated fluoropyridine precursor, followed by quenching with a borate ester.

Conclusion

Fluorination of the pyridine ring is a powerful strategy for enhancing the Lewis acidity of boronic acids. This guide has outlined the fundamental electronic effects, provided key quantitative metrics using analogous systems, and detailed the primary experimental protocols used to measure acidity and binding affinity. The visualization of these workflows and the mechanism of serine protease inhibition underscores the practical application of these principles. For researchers in drug discovery and materials science, a thorough understanding of these concepts is essential for the rational design of next-generation inhibitors, sensors, and catalysts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 16. magritek.com [magritek.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Understanding the Acidity of Substituted Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the acidity (pKa) of substituted arylboronic acids. A thorough understanding of this fundamental property is critical for applications ranging from organic synthesis and catalysis to the design of novel therapeutics and diagnostic agents. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the key chemical equilibria and structure-activity relationships.

Introduction to Arylboronic Acid Acidity

Arylboronic acids are Lewis acids that, in aqueous solution, act as Brønsted acids by accepting a hydroxide ion to form a tetrahedral boronate anion, releasing a proton into the solution.[1] This equilibrium is fundamental to their chemical behavior and biological activity. The acidity, quantified by the pKa value, is significantly influenced by the nature and position of substituents on the aromatic ring.[2][3] Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).[4] This modulation of pKa is a key tool in tuning the properties of arylboronic acids for specific applications.[2]

Quantitative pKa Data of Substituted Arylboronic Acids

The following table summarizes the experimentally determined pKa values for a range of monosubstituted phenylboronic acids in aqueous solution at 25°C. These values have been compiled from various sources to provide a comparative overview.

| Substituent (X) | Position | pKa |

| H | - | 8.76 |

| 4-OCH3 | para | 9.25 |

| 4-CH3 | para | 9.13 |

| 4-F | para | 8.27 |

| 4-Cl | para | 8.55 |

| 4-Br | para | 8.52 |

| 4-I | para | 8.57 |

| 4-CN | para | 7.84 |

| 4-NO2 | para | 7.08 |

| 4-CF3 | para | 7.86 |

| 4-CHO | para | ~7.8 |

| 3-OCH3 | meta | 8.78 |

| 3-CH3 | meta | 8.82 |

| 3-F | meta | 8.35 |

| 3-Cl | meta | 8.27 |

| 3-Br | meta | 8.25 |

| 3-I | meta | 8.29 |

| 3-CN | meta | 8.11 |

| 3-NO2 | meta | 7.92 |

| 3-CF3 | meta | 8.08 |

| 2-F | ortho | 8.70 |

| 2-Cl | ortho | 8.85 |

| 2-Br | ortho | 8.89 |

| 2-I | ortho | 8.91 |

| 2-((dimethylamino)methyl) | ortho | ~5.3 |

Note: The pKa values are mean values from various sources and may have slight variations depending on the experimental conditions.[3][5]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship studies. The two most common methods are potentiometric and spectrophotometric titration.[3][6]

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[6] It involves monitoring the pH of a solution of the arylboronic acid as a titrant (a strong base, typically NaOH) is added incrementally.

Methodology:

-

Instrumentation: An automated microtitration system equipped with a pH electrode is used.[3]

-

Sample Preparation: A solution of the arylboronic acid (typically in the millimolar concentration range) is prepared in purified water.[7] To maintain a constant ionic strength, a background electrolyte such as KCl (e.g., 0.15 M) is added.[7] For sparingly soluble compounds, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[6]

-

Titrant Preparation: A standardized solution of carbonate-free sodium hydroxide (e.g., 0.1 M or 0.5 M) is used as the titrant.[3][7]

-

Titration Procedure: The titrant is added in small, precise volumes to the arylboronic acid solution. The pH of the solution is recorded after each addition, allowing the system to equilibrate. The titration is typically carried out under an inert atmosphere (e.g., argon) to prevent interference from atmospheric CO2.[7]

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point is identified as the inflection point of the titration curve.[6]

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds with a UV-active chromophore near the acidic center, and for those with low solubility.[3][6] This method relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the arylboronic acid.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer is required.

-

Sample Preparation: A series of solutions of the arylboronic acid are prepared in buffers of known pH. The concentration of the arylboronic acid is kept constant across all solutions.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.[8]

Visualizing Key Concepts

Aqueous Equilibrium of Arylboronic Acids

Arylboronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form in aqueous solution. This equilibrium is central to their function as Lewis acids.

Caption: Aqueous equilibrium of an arylboronic acid.

Hammett Plot for Substituted Phenylboronic Acids

The Hammett equation provides a linear free-energy relationship that correlates the pKa of meta- and para-substituted arylboronic acids with the electronic properties of the substituent, quantified by the Hammett substituent constant (σ).[3][4]

Caption: Hammett plot illustrating the linear relationship between pKa and the substituent constant (σ).

Conclusion

The pKa of substituted arylboronic acids is a critical parameter that is finely tunable through aromatic substitution. This guide provides a foundational understanding of this property, offering quantitative data, detailed experimental protocols, and clear visualizations of the underlying chemical principles. For researchers in drug development and related fields, a firm grasp of these concepts is indispensable for the rational design of new molecules with optimized properties.

References